1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea
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Overview
Description
The compound “1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea” is a complex organic molecule that contains several interesting functional groups. These include a furan ring, an oxadiazole ring, and a urea group . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a class of organic compounds that contain a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Urea is an organic compound with two amine groups joined by a carbonyl functional group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Tools like NMR, HPLC, LC-MS, UPLC, and others can be used for detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The furan ring, oxadiazole ring, and urea group each have distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis of Novel Compounds
1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea plays a role in the synthesis of novel pyridine and naphthyridine derivatives. These derivatives undergo dimerization and coupling reactions, leading to the creation of various compounds with potential chemical and biological applications. The involvement of furan and oxadiazole rings is crucial for the synthesis of these derivatives, offering a pathway to explore new chemical entities (Abdelrazek et al., 2010).
Energetic Material Development
The compound is also instrumental in the development of insensitive energetic materials. By synthesizing derivatives that combine 1,2,5- and 1,2,4-oxadiazole rings, researchers aim to create materials with improved detonation performance and thermal stability. These studies are significant for advancing materials that are safer and more effective for various applications in the defense industry (Yu et al., 2017).
Chelating Properties and Antifungal Activity
Transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules have been evaluated for their chelating properties and antifungal activity. These studies contribute to the understanding of how such compounds can be utilized in medicinal chemistry and materials science for their binding capabilities and potential therapeutic uses (Varde & Acharya, 2017).
Antimicrobial Evaluation
The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those related to 1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea, has been explored for their valuable biological effects such as antimicrobial activities. This research is foundational for the development of new antibacterial and antifungal agents, highlighting the potential of oxadiazole derivatives in combating infections (Jafari et al., 2017).
Cytotoxicity Studies
Hybrid compounds of 1,3,4-oxadiazoles tethered from ursane and lupane cores with 1,2,3-triazole have been synthesized and tested for cytotoxicity. These studies are crucial for the discovery of new anticancer agents, demonstrating the compound's role in the development of novel therapeutic options for cancer treatment (Popov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethyl-3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-10-8(14)11-9-13-12-7(16-9)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,10,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWQTAJRXGEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NN=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)urea |
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